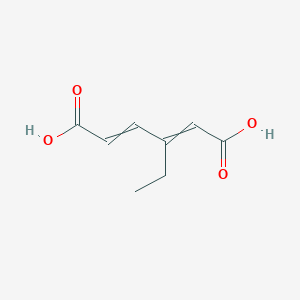![molecular formula C17H10BClNO B12598687 [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl CAS No. 873102-01-3](/img/structure/B12598687.png)
[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl is a chemical compound that features a boron atom bonded to a 3-chlorophenyl group, an ethynyl group, and a quinolin-8-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl typically involves the coupling of a boronic acid derivative with the appropriate aryl halides under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl can undergo various chemical reactions, including:
Oxidation: The boron center can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted aryl derivatives depending on the reagents used.
Applications De Recherche Scientifique
[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of [(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
Quinoline derivatives: Compounds containing the quinoline moiety, used in various chemical and biological applications.
Ethynylboronic acid: Another boronic acid derivative with an ethynyl group, used in organic synthesis.
Uniqueness
The presence of the quinoline moiety also adds to its versatility and potential for use in medicinal chemistry .
Propriétés
Numéro CAS |
873102-01-3 |
|---|---|
Formule moléculaire |
C17H10BClNO |
Poids moléculaire |
290.5 g/mol |
InChI |
InChI=1S/C17H10BClNO/c19-15-7-1-4-13(12-15)9-10-18-21-16-8-2-5-14-6-3-11-20-17(14)16/h1-8,11-12H |
Clé InChI |
OFAATAWRBOCSIK-UHFFFAOYSA-N |
SMILES canonique |
[B](C#CC1=CC(=CC=C1)Cl)OC2=CC=CC3=C2N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12598604.png)
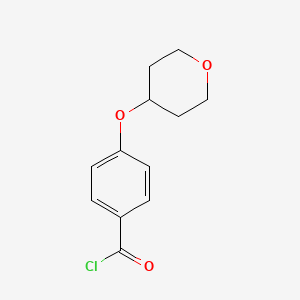

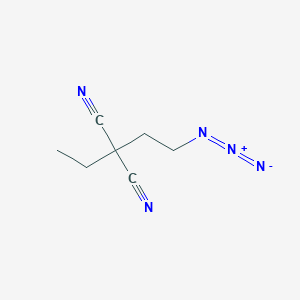
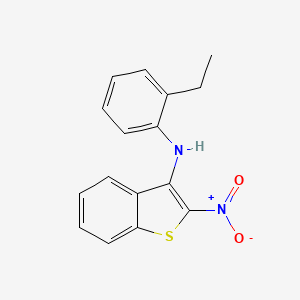
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
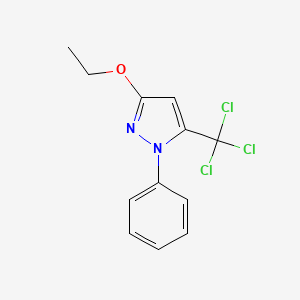
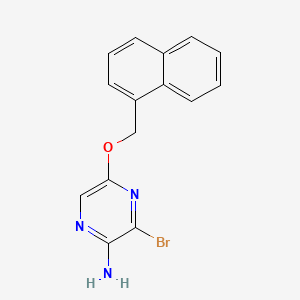
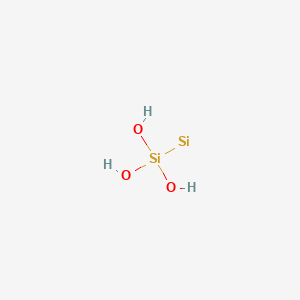
![N,N'-Bis{6-[(2-methylpyridin-3-yl)oxy]pyridin-3-yl}urea](/img/structure/B12598678.png)
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
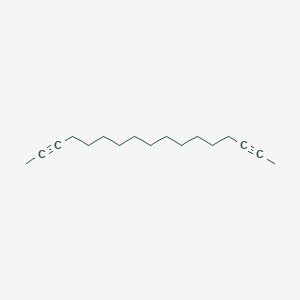
![5-(Prop-1-en-1-yl)-3,4,5,6-tetrahydrocyclopenta[b]pyran-7(2H)-one](/img/structure/B12598704.png)
